2-(1-piperidinyl)ethyl 3-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-piperidinyl)ethyl 3-bromobenzoate is an organic compound that combines a brominated benzoic acid derivative with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-piperidinyl)ethyl 3-bromobenzoate typically involves the esterification of 3-bromo-benzoic acid with 2-piperidin-1-yl-ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-piperidinyl)ethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoic acid moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Products include various substituted benzoic acid derivatives.
Oxidation: Products include the corresponding carboxylic acid and alcohol.
Reduction: Products include the reduced forms of the ester group.
Scientific Research Applications
2-(1-piperidinyl)ethyl 3-bromobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-piperidinyl)ethyl 3-bromobenzoate involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, potentially modulating their activity. The brominated benzoic acid part of the molecule can also participate in binding interactions, influencing the overall biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-benzoic acid: A simpler compound lacking the piperidine moiety.
2-Piperidin-1-yl-ethyl benzoate: A similar ester without the bromine substitution.
Uniqueness
2-(1-piperidinyl)ethyl 3-bromobenzoate is unique due to the combination of the brominated benzoic acid and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H18BrNO2 |
---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 3-bromobenzoate |
InChI |
InChI=1S/C14H18BrNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2 |
InChI Key |
SRIXVRXLKJSXSJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.